molecular formula C19H19N3O B13382794 2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol

2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol

Cat. No.: B13382794
M. Wt: 305.4 g/mol
InChI Key: DBNNLWSXIUPUEA-DEDYPNTBSA-N
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Description

2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol typically involves the condensation of 2-allyl-6-formylphenol with 1-ethyl-1H-benzimidazol-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the imine linkage .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to metal ions, forming stable complexes that inhibit enzymatic activities. Additionally, the phenolic group can participate in redox reactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the allyl group and the ethyl-substituted benzimidazole moiety provides distinct properties compared to other similar compounds .

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

2-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]-6-prop-2-enylphenol

InChI

InChI=1S/C19H19N3O/c1-3-8-14-9-7-10-15(18(14)23)13-20-19-21-16-11-5-6-12-17(16)22(19)4-2/h3,5-7,9-13,23H,1,4,8H2,2H3/b20-13+

InChI Key

DBNNLWSXIUPUEA-DEDYPNTBSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/N=C/C3=CC=CC(=C3O)CC=C

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N=CC3=CC=CC(=C3O)CC=C

Origin of Product

United States

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